molecular formula C30H29N3O7S B2832140 N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688059-59-8

N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No. B2832140
CAS RN: 688059-59-8
M. Wt: 575.64
InChI Key: ALNVDHIDTAZZIJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C30H29N3O7S and its molecular weight is 575.64. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has shown that quinazolinone derivatives exhibit significant antitumor activity. A study presented the synthesis and evaluation of quinazolinone compounds, revealing broad-spectrum antitumor efficiency against various cancer cell lines, including renal and lung cancer. The compounds demonstrated selective effectiveness, indicating their potential as targeted cancer therapies (Mohamed et al., 2016). Another study elaborated on the synthesis of benzyl-substituted quinazolinones, which showed remarkable antitumor activity and were notably more potent compared to 5-FU, a commonly used chemotherapy drug (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Evaluation

Quinazolinone-based compounds were also evaluated for their antimicrobial properties. A study synthesized piperazine substituted quinazoline-based hybrids, testing them against various bacterial and fungal strains. The results highlighted some compounds as highly effective in inhibiting bacterial growth, showcasing their potential in addressing drug-resistant microbial strains (D. R. Shah et al., 2015).

Antiviral Activity

The antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates synthesized through microwave irradiation was explored. These compounds displayed activity against Tobacco mosaic virus (TMV), suggesting their utility in developing antiviral agents (Hui Luo et al., 2012).

Herbicidal Activity

A specific derivative demonstrated efficacy as a herbicide, indicating the versatility of quinazolinone compounds in agricultural applications as well (Liu et al., 2008).

Antioxidant and Cytotoxic Activity

New polyphenolic derivatives of quinazolin-4(3H)-one showed significant antioxidant and cytotoxic activities, suggesting their potential therapeutic application in oxidative stress-related diseases and cancer treatment (Raluca Pele et al., 2022).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O7S/c1-37-24-9-8-19(14-25(24)38-2)10-12-31-28(35)11-13-33-29(36)21-15-26-27(40-18-39-26)16-22(21)32-30(33)41-17-23(34)20-6-4-3-5-7-20/h3-9,14-16H,10-13,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNVDHIDTAZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

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